molecular formula C16H13ClN2O B8370289 (6-Chloro-8-methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-acetaldehyde

(6-Chloro-8-methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-acetaldehyde

Cat. No. B8370289
M. Wt: 284.74 g/mol
InChI Key: QDNFSFXUYAHHHQ-UHFFFAOYSA-N
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Patent
US07566725B2

Procedure details

A dry round bottom flask was charged with anhydrous CH2Cl2 (4 mL) and anhydrous DMSO (116 μL, 1.63 mmol) and cooled to −78° C. Oxalyl chloride (85 μL, 0.97 mmol) was added and the resulting clear solution was stirred at −78° C. for 1 h. 2-(6-Chloro-8-methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-ethanol 43b (233 mg, 0.81 mmol) was suspended in CH2Cl2 (2 mL) and added via syringe to the oxalyl chloride/DMSO mixture. After the resulting yellow/opaque solution had stirred at −78° C. for 1 h, N,N-diisopropylethylamine (Hunigs base) (705 mL, 4.06 mmol) was added. The solution was warmed to 0° C. and stirred for 2 h. Water (20 mL) was added and the crude reaction was washed with CH2Cl2 (2×30 mL). The organic washes were combined, dried (Na2SO4), filtered and concentrated. The crude product was purified by silica gel column chromatography with 30-80% EtOAc/hexanes to yield the title compound (64 mg, 28%) as an orange oil. 1H NMR (400 mHz, CDCl3) δ 9.74 (d, J=1.47 Hz, 1H), 7.77 (s, 1H), 7.63 (d, J=7.70 Hz, 2H), 7.46-7.35 (m, 4H), 7.00 (d, J=0.73 Hz, 1H), 4.09 (s, 2H), 2.63 (s, 3H); DEPT (100 mHz, CDCl3) CH3: 17.1, CH2: 39.6, CH: 196.0, 128.9, 128.8, 128.4, 125.1, 119.0. Mass spectrum (m/e) 285 (M+1)+.
Quantity
85 μL
Type
reactant
Reaction Step One
Quantity
233 mg
Type
reactant
Reaction Step Two
Name
oxalyl chloride DMSO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
705 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
116 μL
Type
reactant
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven
Yield
28%

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[Cl:11][C:12]1[CH:13]=[C:14]([CH3:30])[C:15]2[N:16]([C:18]([CH2:27][CH2:28][OH:29])=[C:19]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[N:20]=2)[CH:17]=1.C(Cl)(=O)C(Cl)=O.CS(C)=O.C(N(CC)C(C)C)(C)C>C(Cl)Cl.O>[Cl:11][C:12]1[CH:13]=[C:14]([CH3:30])[C:15]2[N:16]([C:18]([CH2:27][CH:28]=[O:29])=[C:19]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[N:20]=2)[CH:17]=1 |f:3.4|

Inputs

Step One
Name
Quantity
85 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
233 mg
Type
reactant
Smiles
ClC=1C=C(C=2N(C1)C(=C(N2)C2=CC=CC=C2)CCO)C
Step Three
Name
oxalyl chloride DMSO
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl.CS(=O)C
Step Four
Name
Quantity
705 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
116 μL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting clear solution was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the resulting yellow/opaque solution had stirred at −78° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the crude reaction
WASH
Type
WASH
Details
was washed with CH2Cl2 (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography with 30-80% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=2N(C1)C(=C(N2)C2=CC=CC=C2)CC=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 64 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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